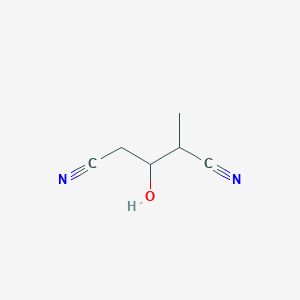

3-Hydroxy-methylglutaronitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

3-hydroxy-2-methylpentanedinitrile |

InChI |

InChI=1S/C6H8N2O/c1-5(4-8)6(9)2-3-7/h5-6,9H,2H2,1H3 |

InChI Key |

JEBYXSWYKXOFLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C(CC#N)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Hydroxy Methylglutaronitrile

Classical Organic Synthesis Routes

Traditional organic synthesis provides a direct and scalable approach to 3-hydroxy-methylglutaronitrile, primarily through the nucleophilic addition of cyanide to a suitable electrophilic precursor.

Elaboration from Simpler Precursors

The most common and economically viable precursor for the synthesis of this compound is epichlorohydrin (B41342). This readily available and inexpensive starting material possesses the required three-carbon backbone and an epoxide ring that is susceptible to nucleophilic attack. The reaction with a cyanide source introduces the two nitrile groups necessary to form the glutaronitrile (B146979) structure. Another precursor that has been utilized is 1,3-dichloro-2-propanol (B29581) orgsyn.org.

Specific Chemical Reaction Pathways for Formation

The primary chemical pathway involves the reaction of epichlorohydrin with an inorganic cyanide, such as potassium cyanide or sodium cyanide, in an aqueous medium. orgsyn.orggoogle.com The reaction proceeds in two main steps:

Ring-opening of the epoxide: The cyanide ion (CN⁻) acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This results in the opening of the ring and the formation of a chlorohydrin intermediate, 4-chloro-3-hydroxybutanenitrile. google.com

Nucleophilic substitution: A second equivalent of cyanide then displaces the chloride ion from the chlorohydrin intermediate through a nucleophilic substitution reaction, yielding this compound.

A significant challenge in this synthesis is the formation of byproducts, which can include the intermediate 4-chloro-3-hydroxybutanenitrile and 4-hydroxycrotononitrile. google.com

Optimization of Reaction Conditions for Yield and Selectivity

To enhance the yield and selectivity of this compound, various reaction parameters have been optimized. Key factors influencing the reaction outcome include temperature, pH, and the choice of solvent.

One significant advancement in optimizing this synthesis is the use of ionic liquids as co-solvents with water. google.com The addition of an ionic liquid has been shown to increase both the productivity and selectivity of the reaction. This improvement is attributed to the enhanced solubility and reactivity of the cyanide species in the ionic liquid medium. By carefully controlling the addition of the cyanide source to maintain a pH below 12, the degradation of the intermediate 4-chloro-3-hydroxybutanenitrile can be minimized, leading to a higher yield of the desired product. google.com Temperatures are typically kept in the range of 45 to 65°C after the initial addition of reactants. google.com

| Parameter | Conventional Method | Optimized Method with Ionic Liquid |

|---|---|---|

| Solvent | Water | Water and Ionic Liquid |

| Temperature | 10-11°C | 45-65°C |

| Reaction Time | ~54 hours | Significantly shorter |

| Reported Yield | ~60% | High yield and productivity |

| Key Challenge | Byproduct formation, low productivity | Controlled addition of cyanide required |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to classical organic synthesis for producing chiral molecules. For this compound, enzymatic methods are particularly valuable for preparing enantiomerically pure derivatives, which are crucial for the synthesis of certain pharmaceuticals.

Nitrilase-Mediated Transformations

Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. nih.gov A key application of nitrilases in the context of this compound is the desymmetrization of this prochiral molecule. In this process, the nitrilase selectively hydrolyzes one of the two nitrile groups, leading to the formation of a chiral cyanocarboxylic acid.

This enzymatic desymmetrization has been successfully employed to produce (R)-4-cyano-3-hydroxybutyric acid, a key intermediate in the synthesis of the cholesterol-lowering drug Atorvastatin. semanticscholar.orgresearchgate.net The reaction conditions for this nitrilase-catalyzed desymmetrization have been optimized to achieve high conversion and enantioselectivity.

| Parameter | Optimized Value |

|---|---|

| Substrate Concentration | 3 M (330 g/L) |

| pH | 7.5 |

| Temperature | 27°C |

| Enzyme Loading | 6 wt % |

| Reaction Time | 16 hours |

| Conversion | 100% |

| Enantiomeric Excess (ee) | 99% |

The use of a recombinant nitrilase expressed in a host organism like Pseudomonas fluorescens allows for a cost-effective supply of the biocatalyst, making this a viable industrial process. researchgate.net

Nitrile Hydratase and Amidase Cascade Reactions

Another enzymatic pathway for the transformation of nitriles involves a two-step cascade reaction utilizing a nitrile hydratase and an amidase. nih.govnih.gov The nitrile hydratase first converts the nitrile group to an amide, which is then hydrolyzed to the corresponding carboxylic acid by the amidase. nih.gov

Microorganisms such as those from the genus Rhodococcus are known to possess this nitrile hydratase/amidase system. nih.gov While the direct application of a nitrile hydratase and amidase cascade for the synthesis of this compound is not extensively detailed in the literature, this bienzymatic system has been successfully used for the hydrolysis of other nitriles. For instance, Alcaligenes sp. MTCC 10674 contains a nitrile hydratase and amidase system that has been used for the production of α-hydroxyisobutyric acid from α-hydroxyisobutyronitrile. nih.gov This demonstrates the potential of such cascade reactions for the transformation of hydroxynitriles.

The cooperative action of nitrile hydratase and amidase can lead to the formation of the corresponding carboxylic acid from the nitrile. nih.gov The conditions for such reactions, including pH and temperature, are typically mild, operating in the neutral pH range and at moderate temperatures, which is a significant advantage of biocatalytic processes. nih.gov The development of robust microbial strains or isolated enzyme systems capable of efficiently catalyzing the cascade hydrolysis of both nitrile groups in this compound could provide an alternative biocatalytic route to valuable dicarboxylic acid products.

Microbial Systems for Bioproduction and Biotransformation

The application of microbial enzymes for the synthesis of nitriles and their derivatives represents a significant advancement in green chemistry. While direct microbial fermentation to produce 3-hydroxy-3-methylglutaronitrile from simple carbon sources is not extensively documented, the biotransformation of precursors using whole-cell or isolated enzyme systems is a promising route. These enzymatic processes, primarily involving nitrilases or a combination of nitrile hydratases and amidases, offer high specificity and operate under mild conditions.

Microorganisms such as those from the genera Rhodococcus, Acidovorax, and Comamonas are well-known for their ability to hydrolyze nitriles. For instance, the enzymatic hydrolysis of structurally similar compounds, such as 3-hydroxy-3-methylbutyronitrile, can be achieved using either a nitrilase or a combination of nitrile hydratase and amidase to yield the corresponding carboxylic acid, 3-hydroxy-3-methylbutyrate google.com. This suggests a feasible pathway for the conversion of a dinitrile precursor to 3-hydroxy-3-methylglutaronitrile.

The enzymatic hydrolysis of various 3-hydroxyalkanenitriles to their corresponding 3-hydroxyalkanoic acids has been demonstrated with high efficiency. Whole-cell catalysts from Acidovorax facilis 72W, Comamonas testosteroni 5-MGAM-4D, and Rhodococcus erythropolis SET1 have been successfully employed for the conversion of substrates like 3-hydroxyvaleronitrile and 3-hydroxybutyronitrile (B154976) researchgate.net. These systems typically achieve high yields, often exceeding 99% researchgate.net. The enzymes involved, nitrile hydratase and amidase, work sequentially to convert the nitrile first to an amide and then to the carboxylic acid. A similar enzymatic strategy could theoretically be applied to a suitable precursor to yield 3-hydroxy-3-methylglutaronitrile.

Below is a summary of microbial systems used for the biotransformation of analogous hydroxynitriles, indicating their potential applicability for 3-hydroxy-3-methylglutaronitrile synthesis.

| Microorganism/Enzyme System | Substrate Example | Product | Yield | Reference |

| Nitrilase or Nitrile hydratase/amidase | 3-Hydroxy-3-methylbutyronitrile | 3-Hydroxy-3-methylbutyrate | High | google.com |

| Comamonas testosteroni 5-MGAM-4D | 3-Hydroxyvaleronitrile | 3-Hydroxyvaleric acid | 99–100% | researchgate.net |

| Acidovorax facilis 72W | 3-Hydroxynitriles | 3-Hydroxycarboxylic acids | High | researchgate.net |

| Rhodococcus erythropolis SET1 | 3-Hydroxybutyronitrile | (S)-3-Hydroxybutyric acid | 42% | researchgate.net |

Stereoselective Synthesis and Chiral Resolution Strategies

The presence of a chiral center at the C3 position of 3-hydroxy-3-methylglutaronitrile makes stereoselective synthesis a critical aspect of its production for applications where enantiopurity is essential. Biocatalysis offers a powerful toolkit for achieving high enantioselectivity through kinetic resolution or asymmetric synthesis.

A notable example with a closely related substrate is the nitrilase-catalyzed desymmetrization of 3-hydroxyglutaronitrile, which can be used to prepare intermediates for statin side-chains semanticscholar.org. This approach highlights the potential of nitrilases to selectively hydrolyze one of the two nitrile groups in a prochiral dinitrile precursor, thereby establishing the chiral center with high enantiomeric excess.

Furthermore, the kinetic resolution of racemic hydroxynitriles has been effectively demonstrated. For instance, the whole-cell catalyst Rhodococcus erythropolis SET1 was found to hydrolyze 3-hydroxybutyronitrile with remarkable enantioselectivity, affording (S)-3-hydroxybutyric acid with an enantiomeric excess greater than 99.9% researchgate.net. This high degree of selectivity is attributed to a highly enantiospecific nitrilase within the microorganism researchgate.net.

Lipases are another class of enzymes utilized for the chiral resolution of hydroxynitriles. The kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile has been accomplished using lipase (B570770) from Pseudomonas fluorescens through transesterification nih.govsemanticscholar.orgnih.gov. This method allows for the separation of enantiomers, which is a crucial step in the synthesis of certain active pharmaceutical ingredients nih.govsemanticscholar.orgnih.gov.

The table below outlines various biocatalytic strategies for the stereoselective synthesis and resolution of compounds analogous to 3-hydroxy-3-methylglutaronitrile.

| Biocatalytic Strategy | Enzyme/Microorganism | Substrate Example | Key Outcome | Enantiomeric Excess (ee) | Reference |

| Enantioselective Hydrolysis | Rhodococcus erythropolis SET1 (Nitrilase) | 3-Hydroxybutyronitrile | (S)-3-Hydroxybutyric acid | >99.9% | researchgate.net |

| Desymmetrization | Nitrilase | 3-Hydroxyglutaronitrile | Chiral statin intermediate | High | semanticscholar.org |

| Kinetic Resolution (Transesterification) | Pseudomonas fluorescens (Lipase) | 3-Hydroxy-3-phenylpropanonitrile | Enantiomerically pure (S)-enantiomer | 79.5% | nih.govsemanticscholar.orgnih.gov |

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy Methylglutaronitrile

Hydrolysis Reactions and Product Derivatization

The hydrolysis of the nitrile groups in 3-Hydroxy-methylglutaronitrile is a key transformation, providing a direct pathway to carboxylic acid derivatives. This reaction can be catalyzed by either acid or base, with the reaction mechanism and intermediates varying accordingly.

Formation of 3-Hydroxy-3-methylglutaric Acid

The hydrolysis of this compound serves as a convenient method for the synthesis of 3-Hydroxy-3-methylglutaric acid. thieme-connect.comsorbonne-universite.frthieme-connect.comgoogle.com This dicarboxylic acid is of interest due to its role in metabolism. nih.govrevvity.com The conversion involves the hydrolysis of both nitrile functionalities to carboxylic acid groups. A patented process describes the synthesis of 3-Hydroxy-3-methylglutaric acid from ethyl 4-cyano-3-hydroxy-3-methyl-butanoate, a related precursor, through hydrolysis. google.com

Mechanistic Investigations of Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids proceeds through a two-stage transformation: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com The specific steps are dependent on the catalytic conditions.

Reduction Chemistry

The nitrile groups of this compound can be reduced to primary amines, a fundamental transformation in organic synthesis for creating building blocks used in pharmaceuticals and other materials. bme.hu

Catalytic Hydrogenation to Corresponding Amines

Catalytic hydrogenation is a common and efficient method for the reduction of nitriles. studymind.co.uk This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. bme.hustudymind.co.uk

| Catalyst | Conditions | Product Type | Selectivity |

|---|---|---|---|

| Raney Nickel | High temperature and pressure | Primary Amines | Often requires basic additives to improve selectivity. bme.hu |

| Rhodium | 15-200 psig H₂, two-phase solvent system (e.g., organic/water) with a base | Primary Amines | High conversion and selectivity to the primary amine can be achieved. google.com |

| Palladium/Platinum Alloys | Ambient temperature and pressure (1 bar H₂) | Secondary Amines | Can be highly selective for secondary amines under specific conditions. rsc.org |

| Iron Pincer Complexes | Mild conditions | Primary Amines | Shows high activity and selectivity for the formation of primary amines. rsc.org |

| Lithium Aluminium Hydride (LiAlH₄) | Dry ether solvent, followed by dilute acid | Primary Amines | A strong, non-catalytic reducing agent. studymind.co.uk |

For this compound, catalytic hydrogenation would convert the two nitrile groups into primary amine functionalities, yielding 3-hydroxy-3-(aminomethyl)pentane-1,5-diamine. The choice of catalyst and reaction conditions is crucial for controlling the selectivity of the reaction and minimizing the formation of secondary and tertiary amines, which can arise from side reactions involving the intermediate imine. bme.hu For example, rhodium catalysts in a two-phase system have been shown to be highly effective for the selective synthesis of primary amines from organic nitriles. google.com Similarly, iron pincer complexes have demonstrated high selectivity for primary amines in nitrile hydrogenations. rsc.org

Cyclization and Heterocycle Formation Pathways

The presence of both hydroxyl and nitrile functional groups within the same molecule allows for intramolecular reactions, leading to the formation of nitrogen-containing cyclic structures such as lactams and piperidines. ub.eduacs.orgnih.gov These heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals and natural products. nih.govresearchgate.net

Synthesis of Nitrogen-Containing Cyclic Structures

The strategic cyclization of this compound or its derivatives can yield valuable heterocyclic compounds. For instance, δ-hydroxynitriles are known intermediates for the synthesis of lactones, lactams, and cyclic amines. acs.org

Lactam Formation: Intramolecular cyclization between the hydroxyl group and one of the nitrile groups could potentially form a lactam, a cyclic amide. This type of reaction often requires specific activation or catalytic conditions. For example, the synthesis of β-lactams has been achieved through the intramolecular cyclization of haloamides induced by an electrogenerated base. researchgate.net While not a direct analogue, this demonstrates the principle of forming cyclic amides from precursors containing both a nitrogen functionality and a reactive site for ring closure.

Piperidine (B6355638) Formation: Piperidine derivatives are six-membered nitrogen-containing heterocycles widely used as building blocks in drug synthesis. nih.govresearchgate.netgoogle.com The synthesis of piperidines can be achieved through the reductive cyclization of dinitriles. For example, the hydrogenation of glutaronitrile (B146979) derivatives can lead to the formation of piperidine rings. google.comacs.org A plausible pathway for this compound would involve the partial reduction of one nitrile group to an amine, which could then undergo intramolecular cyclization with the other nitrile group, followed by further reduction to form a substituted piperidine. Various metal catalysts, including iridium and palladium, are employed for such cyclization reactions. nih.govorganic-chemistry.orgnih.gov

Mechanistic Insights into Cyclization Reactions

The proximate positioning of the hydroxyl group and the two nitrile functionalities within the this compound molecule provides a template for various intramolecular cyclization reactions. These reactions can proceed through several mechanistic pathways, primarily ionic or radical in nature, influenced by reaction conditions and reagents. numberanalytics.com

Ionic Cyclization Mechanisms:

Under acidic or basic conditions, ionic cyclization pathways are prevalent.

Acid-Catalyzed Cyclization: In the presence of a strong acid, the tertiary hydroxyl group can be protonated, forming a good leaving group (water). The departure of water generates a tertiary carbocation. This carbocation is an electrophilic center that can be attacked by the nitrogen atom of one of the nitrile groups. Subsequent hydrolysis of the resulting cyclic imine would lead to the formation of a lactone.

Base-Mediated Cyclization: Alternatively, a strong base can deprotonate the hydroxyl group, forming an alkoxide. This nucleophilic alkoxide can then attack the electrophilic carbon of one of the nitrile groups. This intramolecular addition would lead to the formation of a cyclic imino-ether, which could be hydrolyzed to yield a substituted lactam or undergo further reactions.

A notable example of cyclization involving nitriles is the Bischler-Napieralski reaction, which typically leads to dihydroisoquinolines from β-ethylamides of electron-rich systems. organic-chemistry.org While not directly applicable to the aliphatic structure of this compound, the underlying principle of intramolecular electrophilic attack involving a nitrile group is a relevant concept. organic-chemistry.org

Radical Cyclization Mechanisms:

Radical cyclizations offer another pathway to form cyclic structures from this compound. These reactions are typically initiated by radical initiators (e.g., AIBN) and often involve a radical-trapping agent. The reaction would likely proceed via the formation of a carbon-centered radical, which could then add to one of the nitrile groups. The diastereoselectivity of such radical cyclizations can often be rationalized by considering the transition state energies. beilstein-journals.org

The following table summarizes potential cyclization products and the general mechanistic approach.

| Starting Material | Reagents/Conditions | Proposed Mechanism | Potential Product(s) |

| This compound | Strong Acid (e.g., H₂SO₄), Heat | Ionic (Carbocation intermediate) | Substituted γ-butyrolactone |

| This compound | Strong Base (e.g., NaH) | Ionic (Alkoxide intermediate) | Substituted piperidinone or other nitrogen heterocycles |

| This compound | Radical Initiator (e.g., AIBN), Bu₃SnH | Radical Cyclization | Cyclopentane or cyclohexane (B81311) derivatives with cyano or amino functionalities |

Other Functional Group Interconversions and Derivatization

Beyond cyclization, the functional groups of this compound can be independently or concertedly transformed into a variety of other functionalities. These interconversions are standard transformations in organic synthesis. imperial.ac.ukscribd.com

Reactions of the Nitrile Groups:

The two nitrile groups are susceptible to hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids. For instance, the related compound 3-hydroxy-3-methyl-glutaronitrile can be hydrolyzed to 3-hydroxy-3-methylglutaric acid. google.com This transformation proceeds via an initial hydration of the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid. Enzymatic hydrolysis using nitrilases also presents a green chemistry approach for this conversion. researchgate.netresearchgate.net

Reduction: The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This conversion would yield a diamino alcohol, a versatile building block for further synthesis.

Alcoholysis: In the presence of an alcohol and a strong acid catalyst, the nitrile groups can undergo alcoholysis to form esters. This reaction is analogous to the hydrolysis reaction. The related compound 2-methylglutaronitrile (B1199711) can be converted to its corresponding dimethyl ester via alcoholysis. invista.com

Reactions of the Hydroxyl Group:

The tertiary hydroxyl group can be converted into various other functional groups.

Conversion to Halides: The hydroxyl group can be substituted by a halogen using appropriate reagents. For example, thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom. ub.edu

Conversion to Sulfonates: The alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270). ub.edu These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.

Oxidation: As a tertiary alcohol, the hydroxyl group in this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols to aldehydes, ketones, or carboxylic acids. imperial.ac.uk

The derivatization of this compound through these interconversions opens avenues to a wide array of compounds with diverse properties and potential applications. The following table outlines some key functional group interconversions.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |

| Nitrile | Reduction | LiAlH₄ in dry ether; or H₂, Catalyst (e.g., Raney Ni) | Primary Amine |

| Nitrile | Alcoholysis | ROH, H⁺ catalyst | Ester |

| Hydroxyl | Substitution | SOCl₂, PCl₅ | Alkyl Chloride |

| Hydroxyl | Esterification | TsCl, pyridine; or MsCl, Et₃N | Tosylate, Mesylate |

Advanced Analytical Techniques in the Research of 3 Hydroxy Methylglutaronitrile

Chromatographic Separations for Characterization and Purity Assessment

Chromatography is indispensable for separating 3-Hydroxy-methylglutaronitrile from impurities, reaction byproducts, and its own stereoisomers. The choice of technique depends on the specific analytical goal, such as purity determination or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust technique for the purity assessment of this compound. Given the compound's polarity due to the hydroxyl (-OH) and nitrile (-CN) groups, reversed-phase HPLC is a particularly suitable approach. nih.gov A C18 column is commonly used as the stationary phase, which separates compounds based on their hydrophobicity.

A typical HPLC method would involve an isocratic elution system with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small percentage of an acid like formic acid to ensure good peak shape. nih.gov Detection is frequently accomplished using a UV/Vis diode-array detector, with the detection wavelength set to a value where the nitrile or other chromophores absorb, typically around 210 nm. nih.gov The method's sensitivity allows for the determination of the limit of detection (LOD) and limit of quantification (LOQ), which are crucial for analyzing trace impurities. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Specification |

| Stationary Phase | C18 Reversed-Phase Column |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detector | UV/Vis Diode-Array Detector (DAD) |

| Detection Wavelength | 210 nm |

| Column Temperature | Ambient |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. chromatographyonline.com Due to the polar hydroxyl group, which can cause peak tailing and reduce volatility, direct analysis of this compound by GC can be challenging. Therefore, chemical derivatization is often employed to convert the analyte into a more volatile and thermally stable form. jfda-online.com

A common derivatization strategy for hydroxyl groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, enhancing the compound's suitability for GC analysis. jfda-online.com The separation is typically performed on a fused-silica capillary column with a non-polar or medium-polarity stationary phase, such as a dimethylpolysiloxane (e.g., DB-5) phase. nih.govresearchgate.net

Table 2: Typical Gas Chromatography Parameters for Derivatized this compound

| Parameter | Specification |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5 Fused-Silica Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. 70°C, ramp to 280°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chiral Chromatography for Enantiomeric Analysis

As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. These stereoisomers have identical physical properties except for their interaction with polarized light and other chiral molecules. sigmaaldrich.com Separating and quantifying these enantiomers is critical, especially in pharmaceutical contexts, as they can exhibit different biological activities. sygnaturediscovery.com

Chiral chromatography is the definitive technique for this purpose. This can be achieved using either chiral HPLC or chiral GC. sygnaturediscovery.comnih.gov In chiral HPLC, a chiral stationary phase (CSP) is used. CSPs are often based on derivatives of cellulose, amylose, or cyclodextrins, which create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. sigmaaldrich.comnih.gov

Alternatively, chiral GC can be employed, often using a capillary column coated with a chiral selector like a cyclodextrin (B1172386) derivative (e.g., CP Chirasil-Dex). researchgate.net For GC analysis, the enantiomers are typically derivatized first, not only to increase volatility but also to potentially enhance the chiral recognition on the stationary phase. nih.govresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the molecular structure of this compound and confirming its identity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. semanticscholar.orgethernet.edu.et A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY and HSQC) can provide an unambiguous structural assignment. researchgate.netcore.ac.uk

For this compound (HO-CH(CH₃)-CH₂-CH₂-CN), the ¹H NMR spectrum would show distinct signals for each unique proton environment. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide information about the electronic environment and neighboring protons. msu.edu The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The nitrile carbon, for example, appears at a characteristic downfield shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbon | -CN | - | ~118-122 |

| -C H₂-CN | ~2.5 (triplet) | ~15-20 | |

| -CH₂-C H₂-CH- | ~1.8 (multiplet) | ~30-35 | |

| -C H(OH)- | ~3.8 (multiplet) | ~65-70 | |

| -C H₃ | ~1.2 (doublet) | ~20-25 | |

| Proton | -OH | Variable, broad singlet | - |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Identification and Adduct Characterization

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. researchgate.net When coupled with a chromatographic technique like GC or HPLC, it allows for the identification of compounds as they are separated.

For this compound (C₅H₈N₂O), the molecular weight is 112.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 112. The fragmentation pattern provides a structural fingerprint. researchgate.net Common fragmentation pathways for a molecule of this type include the loss of a methyl group (M-15), loss of water (M-18), and cleavage of the carbon-carbon bonds, leading to characteristic fragment ions. nist.gov

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Description |

| 112 | [M]⁺˙ | Molecular Ion |

| 97 | [M - CH₃]⁺ | Loss of a methyl group |

| 94 | [M - H₂O]⁺˙ | Loss of water from the hydroxyl group |

| 85 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |

| 45 | [CH₃CHOH]⁺ | Cleavage adjacent to the hydroxyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques employed to investigate the vibrational modes of molecules. These methods provide detailed information about the functional groups present in a compound, making them invaluable for the structural elucidation of molecules like this compound. The vibrational spectra obtained from IR and Raman analyses offer a unique molecular fingerprint, allowing for the identification and characterization of chemical bonds.

In the case of this compound, the key functional groups of interest are the hydroxyl (-OH) and the nitrile (-C≡N) groups. Each of these groups exhibits characteristic vibrational frequencies in the IR and Raman spectra.

The hydroxyl group is characterized by a strong, broad absorption band in the IR spectrum, typically appearing in the region of 3200-3600 cm⁻¹. This broadening is a result of hydrogen bonding between molecules. The O-H stretching vibration is also observable in the Raman spectrum, though it is generally weaker than in the IR spectrum.

The nitrile group, on the other hand, displays a sharp and intense absorption in the IR spectrum in a region where few other functional groups absorb, typically between 2220 and 2260 cm⁻¹ . This distinct peak is due to the stretching vibration of the carbon-nitrogen triple bond. Saturated aliphatic nitriles, such as this compound, tend to have their C≡N stretching frequency in the range of 2240-2260 cm⁻¹ spectroscopyonline.com. This vibration is also Raman active, often giving rise to a strong and sharp band morressier.com.

The following tables summarize the expected characteristic IR and Raman vibrational frequencies for the primary functional groups in this compound.

Table 1: Expected Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2260 | Sharp, Medium-Strong |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Alkyl (C-H) | C-H Bend | 1350 - 1470 | Variable |

| Alcohol (C-O) | C-O Stretch | 1000 - 1260 | Strong |

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Weak-Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2260 | Strong, Sharp |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Strong |

| Alkyl (C-H) | C-H Bend | 1350 - 1470 | Medium |

| Alcohol (C-O) | C-O Stretch | 1000 - 1260 | Weak-Medium |

It is important to note that the precise positions and intensities of these bands can be influenced by factors such as the physical state of the sample (solid, liquid, or gas), solvent polarity, and intermolecular interactions. Computational quantum chemical calculations can also be employed to predict the vibrational spectra of this compound, providing theoretical data that can complement and aid in the interpretation of experimental results cardiff.ac.uk.

Computational Chemistry and Theoretical Modeling of 3 Hydroxy Methylglutaronitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to optimize the molecular geometry, predict vibrational frequencies, and calculate a wide range of electronic properties. For 3-Hydroxy-methylglutaronitrile, DFT calculations would typically be performed to determine its most stable three-dimensional structure. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure can be further analyzed by examining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. scirp.org Mulliken population analysis or Natural Bond Orbital (NBO) analysis can also be performed to determine the partial atomic charges, providing insight into the polarity of different bonds and the location of electrophilic and nucleophilic sites.

Table 1: Representative DFT-Calculated Geometric Parameters for a Simple Hydroxynitrile

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C | 1.53 Å |

| C-O | 1.42 Å | |

| O-H | 0.97 Å | |

| C-CN | 1.47 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | C-C-O | 109.5° |

| H-O-C | 108.5° | |

| C-C-CN | 110.2° | |

| C-C≡N | 178.5° |

Table 2: Representative DFT-Calculated Electronic Properties for a Simple Hydroxynitrile

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | 0.045 | 1.22 |

| HOMO-LUMO Gap | 0.303 | 8.24 |

| Dipole Moment | - | 2.85 Debye |

A significant application of quantum chemical calculations is the prediction of the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, a detailed potential energy surface for a reaction can be constructed. This allows for the determination of reaction enthalpies, activation energies, and rate constants.

For this compound, reactions of interest could include the hydrolysis of the nitrile group, oxidation or dehydration of the alcohol, and reactions involving the carbon backbone. For instance, the formation of a cyanohydrin from an aldehyde or ketone is a reaction that can be modeled computationally. chemistrysteps.comlibretexts.org DFT calculations can be used to locate the transition state structure for the nucleophilic attack of the cyanide ion on a carbonyl group and to calculate the associated energy barrier. acs.org

The table below provides an illustrative example of calculated reaction energetics for the formation of a simple cyanohydrin, a reaction analogous to the potential synthesis or reactions of this compound.

Table 3: Representative Calculated Energetics for a Cyanohydrin Formation Reaction

| Parameter | Energy (kcal/mol) |

| ΔE (Electronic Energy Change) | -15.2 |

| ΔH (Enthalpy Change) | -14.5 |

| ΔG (Gibbs Free Energy Change) | -4.8 |

| Activation Energy (Ea) | 12.5 |

These calculations can be invaluable in understanding reaction mechanisms and predicting the feasibility of a particular synthetic route.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide a comprehensive understanding of its conformational landscape.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. The simulation evolves the system over time by solving Newton's equations of motion, resulting in a trajectory that describes the positions and velocities of all atoms.

Analysis of the MD trajectory can reveal the preferred conformations of the molecule in a given environment, such as in a solvent like water. osaka-u.ac.jp It can identify the most populated conformational states and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. For example, the accessibility of the hydroxyl and nitrile functional groups for reaction can be highly dependent on the molecule's conformation.

In Silico Approaches for Catalyst Design and Optimization in Reactions Involving Related Nitriles

Computational methods play a crucial role in the modern design and optimization of catalysts for chemical reactions. In silico approaches can significantly accelerate the discovery of new catalysts by allowing for the rapid screening of large numbers of potential candidates and by providing detailed mechanistic insights that can guide the rational design of more efficient catalysts.

For reactions involving nitriles, such as hydrogenation or hydrocyanation, computational techniques are widely used. wikipedia.orgrsc.org For example, DFT calculations can be employed to study the interaction of a nitrile substrate with a metal catalyst surface or a homogeneous catalyst. rsc.org These calculations can help to identify the most favorable binding modes of the substrate and to elucidate the mechanism of the catalytic cycle, including the elementary steps of substrate activation, bond formation, and product release.

In silico screening involves the high-throughput computational evaluation of a library of potential catalysts. For each candidate, key performance metrics, such as the activation energy for the rate-determining step, can be calculated. This allows for the ranking of the catalysts and the identification of the most promising candidates for experimental validation. This approach has been successfully applied to a variety of catalytic reactions and represents a powerful tool for the development of new catalysts for the transformation of nitrile-containing compounds.

Role As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Dicarboxylic Acids

A significant application of 3-hydroxy-3-methylglutaronitrile is its role as a precursor in the synthesis of 3-hydroxy-3-methylglutaric acid. This transformation is achieved through the hydrolysis of both nitrile functional groups.

The conversion of nitriles to carboxylic acids is a fundamental reaction in organic chemistry, typically proceeding under acidic or basic conditions. In the case of 3-hydroxy-3-methylglutaronitrile, the hydrolysis of the two nitrile groups yields the corresponding dicarboxylic acid, 3-hydroxy-3-methylglutaric acid. This specific synthetic route has been documented in chemical literature as a method for producing this important dicarboxylic acid google.com. The reaction involves the nucleophilic attack of water on the nitrile carbons, followed by tautomerization and further hydrolysis of the resulting amide intermediate.

Reaction Scheme: Hydrolysis of 3-Hydroxy-3-methylglutaronitrile

| Reactant | Conditions | Product |

|---|

3-hydroxy-3-methylglutaric acid itself is a notable compound, primarily recognized for its accumulation in individuals with the rare inherited metabolic disorder 3-hydroxy-3-methylglutaric aciduria rupahealth.comnih.govmdpi.com. Its anhydride (B1165640) form also serves as a precursor in the synthesis of HMG-CoA and inhibitors of HMG-CoA reductase caymanchem.combiomol.com.

Building Block for Complex Polymeric Materials and Precursors

The bifunctional nature of 3-hydroxy-3-methylglutaronitrile makes it a valuable building block for the synthesis of complex polymers and their monomeric precursors. The nitrile groups can be converted into amines or carboxylic acids, which are key functional groups for polycondensation reactions.

Polyamides are a major class of polymers characterized by amide linkages in their backbone. They are typically synthesized by the condensation of a diamine with a diacid. 3-Hydroxy-3-methylglutaronitrile can serve as a precursor to these monomers. For instance, the catalytic reduction of the two nitrile groups would yield the corresponding diamine, 3-hydroxy-3-methyl-1,5-pentanediamine.

While direct polymerization studies involving derivatives of 3-hydroxy-3-methylglutaronitrile are not extensively detailed, the synthesis of polyamides from structurally similar compounds is well-established. For example, the related compound 3-hydroxyglutaronitrile (3-HGN) can be converted into diaminopyridine, which subsequently reacts with a diacid or diacid halide to form polyamide oligomers or polymers google.com. Furthermore, general processes exist for producing polyamides directly from aminonitriles, highlighting the potential for compounds like 3-hydroxy-3-methylglutaronitrile in this field google.com. The presence of the hydroxyl group offers an additional site for modifying the final polymer's properties, such as hydrophilicity, cross-linking potential, and adhesion.

A monomer must possess at least two reactive functional groups to participate in polymerization. 3-Hydroxy-3-methylglutaronitrile is a direct precursor to such molecules.

Monomers Derived from 3-Hydroxy-3-methylglutaronitrile

| Precursor | Reaction | Monomer | Polymer Class |

|---|---|---|---|

| 3-Hydroxy-3-methylglutaronitrile | Hydrolysis | 3-Hydroxy-3-methylglutaric acid | Polyesters, Polyamides |

As established, the hydrolysis of 3-hydroxy-3-methylglutaronitrile yields 3-hydroxy-3-methylglutaric acid, a diacid monomer google.com. This diacid can be reacted with diols to form polyesters or with diamines to form polyamides. Similarly, the full reduction of the nitrile groups leads to 3-hydroxy-3-methyl-1,5-pentanediamine, a diamine monomer suitable for reaction with diacids to produce polyamides. The unique structure of these monomers, with the central methyl and hydroxyl groups, can impart specific properties like reduced crystallinity and modified thermal characteristics to the resulting polymers.

Intermediate in the Synthesis of Fine Chemicals

Beyond polymer science, 3-hydroxy-3-methylglutaronitrile is a strategic intermediate for synthesizing various fine chemicals, particularly nitrogen-containing heterocyclic compounds.

The nitrile groups of 3-hydroxy-3-methylglutaronitrile are key to its utility in forming a range of nitrogenous compounds.

Diamines : As previously mentioned, the catalytic hydrogenation of the two nitrile groups is the most direct route to synthesizing 3-hydroxy-3-methyl-1,5-pentanediamine. This reaction typically employs catalysts such as Raney nickel or palladium under a hydrogen atmosphere. The resulting diamine is a valuable fine chemical, serving not only as a polyamide monomer but also as a building block for pharmaceuticals, chelating agents, and other complex organic molecules.

Pyridines : Substituted glutaronitriles are known precursors to pyridine (B92270) derivatives through cyclization reactions. These intramolecular or intermolecular reactions, often involving reduction and dehydration steps, can lead to the formation of the aromatic pyridine ring. The specific substitution pattern on the resulting pyridine would be dictated by the reaction conditions and the structure of the glutaronitrile (B146979) precursor.

Triazines : 1,3,5-Triazines (or s-triazines) are a class of nitrogen-containing heterocycles synthesized by the trimerization of nitriles wikipedia.org. This reaction can be a self-condensation of one type of nitrile or a mixed condensation of different nitriles, typically under acidic conditions (e.g., using triflic acid) nih.govacs.org. 3-Hydroxy-3-methylglutaronitrile, possessing nitrile functionalities, could potentially undergo cyclotrimerization to form a triazine ring bearing 2-(2-cyano-1-hydroxy-1-methylethyl)ethyl substituents. Alternatively, it could be co-cyclotrimerized with other nitriles to produce unsymmetrically substituted triazines chim.it. These compounds have applications in materials chemistry, as components in supramolecular assemblies, and as scaffolds for herbicides and pharmaceuticals chim.itresearchgate.net.

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| 3-Hydroxy-3-methylglutaronitrile | C₆H₈N₂O |

| 3-Hydroxy-3-methylglutaric acid | C₆H₁₀O₅ |

| 3-Hydroxy-3-methyl-1,5-pentanediamine | C₆H₁₆N₂O |

| 3-Hydroxyglutaronitrile | C₅H₆N₂O |

| Diaminopyridine | C₅H₇N₃ |

| Cyanuric chloride | C₃Cl₃N₃ |

| Triflic acid | CF₃SO₃H |

| Pyridine | C₅H₅N |

Biological and Biochemical Research Pathways for 3 Hydroxy Methylglutaronitrile and Its Metabolites

Enzymatic Hydrolysis and Biotransformation Pathways

The biotransformation of 3-hydroxy-3-methylglutaronitrile is a key area of research, focusing on the enzymatic activities that convert nitriles to more biologically accessible forms. This process is primarily mediated by nitrilase and amidase enzymes, which are found in a variety of organisms including bacteria, fungi, and plants. creative-enzymes.comnih.gov

Characterization of Nitrilase and Amidase Enzyme Activities

Nitrilases (EC 3.5.5.1) and amidases (EC 3.5.1.4) are hydrolase enzymes that act on carbon-nitrogen bonds. creative-enzymes.comwikipedia.org Nitrilases catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia, without the formation of a free amide intermediate. creative-enzymes.comwikipedia.org In contrast, the hydrolysis of nitriles can also occur via a two-step pathway involving nitrile hydratase, which first converts the nitrile to an amide, followed by the action of an amidase to produce the carboxylic acid. nih.gov

Research has demonstrated the utility of these enzymes in various biotechnological applications, including the synthesis of carboxylic acids and the bioremediation of nitrile-containing environmental pollutants. nih.govcas.cz For instance, a nitrilase-catalyzed desymmetrization of 3-hydroxyglutaronitrile has been developed as an efficient, scalable synthesis of a key intermediate for the cholesterol-lowering drug, Atorvastatin. semanticscholar.org

The activity of these enzymes is influenced by factors such as substrate specificity, temperature, and pH. For example, nitrilases are often categorized based on their substrate preference, such as aliphatic, aromatic, or arylacetonitrilases. researchgate.netresearchgate.net The optimal pH for most bacterial and fungal nitrilases is in the range of 6.0 to 8.0. wikipedia.org

| Enzyme | EC Number | Reaction Catalyzed | Key Characteristics | Example Application |

|---|---|---|---|---|

| Nitrilase | 3.5.5.1 | Nitrile → Carboxylic Acid + Ammonia | Direct hydrolysis, no amide intermediate. wikipedia.org Categorized by substrate specificity (aliphatic, aromatic, etc.). researchgate.net | Synthesis of (R)-4-cyano-3-hydroxybutyrate from 3-hydroxyglutaronitrile. semanticscholar.org |

| Amidase | 3.5.1.4 | Amide → Carboxylic Acid + Ammonia | Part of a two-step nitrile hydrolysis pathway with nitrile hydratase. nih.gov Possesses a conserved Ser-Ser-Lys catalytic triad (B1167595). creative-enzymes.com | Hydrolysis of acrylic fibers and granular polyacrylonitriles. nih.gov |

Mechanistic Enzymology of Hydrolytic Processes

The catalytic mechanism of nitrilases involves a conserved catalytic triad of cysteine, glutamate, and lysine (B10760008) residues. wikipedia.orgnih.gov The process is initiated by a nucleophilic attack of the cysteine thiol group on the electrophilic carbon of the nitrile. This forms a thioimidate intermediate, which is then hydrolyzed to an acyl-enzyme intermediate with the release of ammonia. Subsequent hydrolysis of the acyl-enzyme by water regenerates the free enzyme and produces the carboxylic acid. wikipedia.org

Amidases, particularly those in the nitrilase superfamily, also possess a catalytic triad, which can be Glu-Lys-Cys or Cys-Glu-Glu-Lys. nih.govnih.gov The reaction proceeds via a ping-pong mechanism. The amide substrate binds, and a thioester intermediate is formed at the cysteine residue, releasing ammonia. A water molecule then acts as the second substrate, leading to the release of the carboxylic acid product. nih.gov

Biochemical Studies of Metabolites and Related Compounds

The primary metabolite of 3-hydroxy-3-methylglutaronitrile, following enzymatic hydrolysis, is 3-hydroxy-3-methylglutaric acid (HMG). This organic acid is an intermediate in the metabolic pathway of the amino acid leucine (B10760876). rupahealth.comhmdb.ca

Investigation of 3-Hydroxy-3-methylglutaric Acid in Metabolic Contexts

3-Hydroxy-3-methylglutaric acid is an intermediate in the degradation of leucine. rupahealth.com It is produced from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the action of HMG-CoA lyase, an enzyme crucial for both leucine catabolism and the formation of ketone bodies. rupahealth.comrevvity.com Deficiencies in this enzyme lead to the accumulation of HMG in tissues and fluids, resulting in a rare inherited metabolic disorder known as 3-hydroxy-3-methylglutaric aciduria. rupahealth.comhmdb.ca This condition is characterized by symptoms such as metabolic acidosis, hypoglycemia, and lethargy. hmdb.carevvity.comnih.gov Elevated levels of HMG can act as an acidogen and a metabotoxin, disrupting mitochondrial function. hmdb.ca

Impact of Metabolites on Cellular Bioenergetics and Redox Homeostasis in Model Systems

Studies using rat brain and heart models have shown that accumulation of 3-hydroxy-3-methylglutaric acid can significantly impair cellular bioenergetics and redox homeostasis. nih.govtandfonline.com HMG has been shown to induce oxidative stress, disrupt mitochondrial dynamics, and interfere with the communication between the endoplasmic reticulum and mitochondria. nih.gov

In rat heart tissue, HMG administration led to decreased activities of respiratory chain complexes and creatine (B1669601) kinase, alongside an increase in reactive oxygen species and a decrease in glutathione (B108866) concentrations. tandfonline.comelsevierpure.com Similarly, in the rat brain, HMG was found to decrease the activity of antioxidant enzymes and mitochondrial respiratory chain complexes, leading to oxidative stress and bioenergetic dysfunction. mdpi.com These findings suggest that the pathological effects observed in 3-hydroxy-3-methylglutaric aciduria are linked to HMG-induced cellular damage. nih.govmdpi.com

| Model System | Observed Effects | Key Findings |

|---|---|---|

| Rat Brain | Oxidative stress, disrupted bioenergetics, impaired mitochondrial dynamics. nih.govmdpi.com | Decreased activity of antioxidant enzymes and respiratory chain complexes. mdpi.com Diminished synaptophysin levels and increased active caspase-3 content. nih.gov |

| Rat Heart | Impaired redox status and energy production. tandfonline.comelsevierpure.com | Decreased activities of respiratory chain complex II and creatine kinase. tandfonline.com Increased reactive species production and decreased glutathione concentrations. tandfonline.comelsevierpure.com |

Chemoenzymatic Synthetic Routes to Biologically Relevant Analogues

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to produce complex molecules. This approach is particularly valuable for generating chiral compounds and analogues of biologically active molecules. nih.govnih.gov

Biocatalytic strategies, such as the use of hydrolases and oxidoreductases, are employed for the asymmetric synthesis of α-hydroxy ketones and other chiral building blocks. acs.org For example, lipases can be used in kinetic resolutions to produce enantiopure compounds, although this is limited to a 50% theoretical yield. nih.govacs.org To overcome this, dynamic kinetic resolutions combine lipase-catalyzed resolution with in-situ racemization of the remaining substrate. acs.org

In the context of nitrile-containing compounds, nitrilases are valuable biocatalysts for converting a diverse range of nitriles into carboxylic acids, which can serve as precursors for further chemical modifications. researchgate.netnih.gov The combination of enzymatic reactions with traditional organic synthesis allows for the creation of novel analogues of 3-hydroxy-methylglutaronitrile with potentially enhanced or modified biological activities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Hydroxyglutaronitrile with high purity?

- Methodological Answer : Synthesis typically involves the cyanation of 3-hydroxy ketones or aldehydes under controlled pH and temperature. For example, reacting 3-hydroxyglutaraldehyde with hydrogen cyanide (HCN) in an inert atmosphere minimizes side reactions. Purification is achieved via fractional distillation (bp ~180–182°C at reduced pressure) or recrystallization using non-polar solvents. Purity (>95%) can be verified via GC analysis .

Q. What analytical techniques are most effective for characterizing 3-Hydroxyglutaronitrile's purity and structural integrity?

- Methodological Answer : A combination of chromatographic and spectroscopic methods is recommended:

- GC or HPLC for quantifying purity (>95.0% as per GC ).

- NMR (¹H/¹³C) to confirm the presence of hydroxyl (-OH) and nitrile (-CN) groups.

- FT-IR to identify functional groups (e.g., O-H stretch at ~3300 cm⁻¹, C≡N stretch at ~2250 cm⁻¹).

Storage stability should be monitored under inert gas (N₂ or Ar) at 0–10°C to prevent degradation .

Q. What are the critical safety considerations when handling 3-Hydroxyglutaronitrile in laboratory settings?

- Methodological Answer : The compound is classified as acutely toxic (oral/dermal/inhalation Category 3) and a skin/eye irritant (Category 2). Key precautions include:

- Use of PPE: Nitrile gloves, lab coat, and safety goggles.

- Conduct experiments in a fume hood to avoid inhalation exposure.

- Immediate decontamination protocols: Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How can researchers assess the thermal and oxidative stability of 3-Hydroxyglutaronitrile under varying experimental conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., mass loss at >100°C). Oxidative stability can be evaluated using differential scanning calorimetry (DSC) under air vs. inert atmospheres. Real-time monitoring via FT-IR or Raman spectroscopy during heating can identify degradation products (e.g., formation of carboxylic acids or amides) .

Q. What reaction mechanisms are proposed for the hydrolysis of 3-Hydroxyglutaronitrile, and how can kinetic studies elucidate these pathways?

- Methodological Answer : Hydrolysis likely proceeds via nucleophilic attack on the nitrile group, forming intermediate iminols that tautomerize to carbonyl compounds. Kinetic studies using pH-stat titration or stopped-flow spectrophotometry can determine rate constants under acidic/alkaline conditions. Computational methods (DFT) may predict transition states and activation energies .

Q. What strategies are recommended for resolving contradictions in reported physicochemical data for 3-Hydroxyglutaronitrile?

- Methodological Answer : Cross-validate conflicting data (e.g., melting points, solubility) using standardized protocols. For example:

- Reproduce experiments under controlled humidity/temperature.

- Compare results across multiple analytical platforms (e.g., NMR vs. X-ray crystallography for structural confirmation).

- Consult orthogonal datasets (e.g., Reaxys or PubChem for literature comparisons) .

Q. How can experimental design principles be applied to optimize the synthesis of derivatives from 3-Hydroxyglutaronitrile?

- Methodological Answer : Use Design of Experiments (DoE) to screen variables (e.g., catalyst loading, solvent polarity, reaction time). Response Surface Methodology (RSM) can model optimal conditions for yield and selectivity. For example, a Central Composite Design (CCD) may identify ideal temperatures for esterification or amidation reactions .

Q. What advanced purification techniques are suitable for isolating 3-Hydroxyglutaronitrile from complex reaction mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with polar stationary phases (e.g., C18 columns) effectively separates nitrile derivatives. Preparative-scale chromatography under inert conditions prevents oxidation. Alternatively, membrane-based separations (e.g., nanofiltration) can isolate the compound from aqueous byproducts .

Q. What in vitro models are appropriate for investigating the cellular toxicity mechanisms of 3-Hydroxyglutaronitrile?

- Methodological Answer : Use cell viability assays (MTT or resazurin) in human hepatocyte (HepG2) or renal (HEK293) cell lines. Measure oxidative stress markers (e.g., glutathione depletion, ROS production) via fluorescence microscopy. Compare results to structurally related nitriles (e.g., acrylonitrile) to infer toxicity pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.